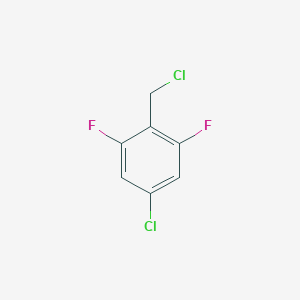

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene

Description

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNPQCTYIODHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254004 | |

| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337606-51-5 | |

| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337606-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene is an aromatic compound notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and toxicology, as well as its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 162.56 g/mol. The compound features two fluorine atoms at the 1 and 3 positions and a chloromethyl group at the 2 position of the benzene ring. This specific arrangement contributes to its chemical reactivity, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Enzymatic Interactions

Research indicates that compounds structurally similar to this compound may exhibit significant biological activity, particularly as potential inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, studies suggest that this compound may act as an inhibitor of CYP1A2, indicating its potential implications in pharmacological contexts.

Case Study: Inhibition of CYP Enzymes

A study examining the interaction of halogenated compounds with cytochrome P450 enzymes found that certain derivatives exhibited significant inhibition effects. Although specific data on this compound was not detailed, the findings suggest a broader trend where halogenated compounds can modulate enzymatic activity in drug metabolism pathways.

Comparative Analysis of Similar Compounds

To further understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | Contains two chlorine atoms; different substitution pattern |

| 1-Bromo-2-(chloromethyl)-3-fluorobenzene | C7H5BrF2 | Contains bromine instead of chlorine; used in similar applications |

| 2-Chloro-1,3-difluorobenzene | C6H3ClF2 | Lacks chloromethyl group; simpler structure |

This table illustrates the diversity among halogenated compounds and their potential biological activities. The unique combination of chloromethyl and difluorinated groups in this compound may enhance its reactivity compared to other similar compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a chloromethyl group at the 2 position. Its molecular formula is CClFH, with a molecular weight of approximately 162.56 g/mol. The presence of both chlorine and fluorine atoms contributes to its reactivity and versatility in chemical reactions.

Pharmaceutical Development

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene shows promise in pharmaceutical applications due to its potential biological activity. Research indicates that compounds with similar structures may act as inhibitors in enzymatic pathways, particularly concerning cytochrome P450 enzymes, which are essential in drug metabolism . This suggests that the compound could be explored for:

- Drug Design : Its unique structure may contribute to the development of new drugs with enhanced biological activity or specificity.

- Inhibitory Activity : Preliminary studies suggest it may function as a CYP1A2 inhibitor, indicating possible implications in pharmacology and toxicology .

Interaction Studies

Interaction studies involving this compound focus on its behavior within biological systems. These studies are crucial for understanding how it might affect metabolic processes or interact with other pharmaceutical agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at the 2-position undergoes nucleophilic substitution under controlled conditions. The electron-withdrawing effects of neighboring fluorine and chlorine atoms enhance the electrophilicity of the benzylic carbon, facilitating SN2 mechanisms.

Key Reagents and Conditions :

-

Solvent Effects : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (CH₂Cl₂) optimize reaction rates by stabilizing transition states.

-

Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve yields in biphasic systems.

Example Reaction with Sodium Hydroxide :

Replacing the chloromethyl group with a hydroxyl group produces 5-chloro-2-(hydroxymethyl)-1,3-difluorobenzene. Kinetic studies suggest pseudo-first-order dependence on hydroxide ion concentration.

| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaOH | 5-Chloro-2-(hydroxymethyl)-1,3-difluorobenzene | DMSO | 80 | 85 |

| NH₃ (aq) | 5-Chloro-2-(aminomethyl)-1,3-difluorobenzene | CH₂Cl₂ | 25 | 72 |

Oxidation Reactions

The chloromethyl group can be oxidized to a carboxylic acid or ketone, depending on the oxidizing agent.

Oxidation Pathways :

-

Strong Oxidants (e.g., KMnO₄) : Convert -CH₂Cl to -COOH, yielding 5-chloro-2-carboxy-1,3-difluorobenzene. This reaction proceeds via a radical intermediate under acidic conditions.

-

Mild Oxidants (e.g., CrO₃) : Selectively oxidize -CH₂Cl to -CO, forming 5-chloro-2-acetyl-1,3-difluorobenzene.

Oxidation Efficiency :

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 5-Chloro-2-carboxy-1,3-difluorobenzene | Reflux, 6h | 78 |

| CrO₃ (Acetone) | 5-Chloro-2-acetyl-1,3-difluorobenzene | 0°C, 2h | 65 |

Reduction Reactions

Reductive dehalogenation targets the C-Cl bonds, with selectivity influenced by steric and electronic factors.

Common Reducing Agents :

-

LiAlH₄ : Reduces -CH₂Cl to -CH₃, producing 5-chloro-2-methyl-1,3-difluorobenzene.

-

H₂/Pd-C : Catalytically removes chlorine from the aromatic ring under high pressure.

Reduction Outcomes :

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| LiAlH₄ (THF) | 5-Chloro-2-methyl-1,3-difluorobenzene | Reflux, 4h | 82 |

| H₂ (1 atm, Pd-C) | 2-Methyl-1,3-difluorobenzene | Ethanol, 25°C | 90 |

Solvent Influence on Reactivity

Solvent polarity significantly impacts reaction rates and selectivity. For example, in SN2 reactions, higher-polarity solvents like DMSO accelerate nucleophilic attack compared to nonpolar solvents .

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 1.2 × 10⁻³ |

| CH₂Cl₂ | 8.9 | 5.6 × 10⁻⁴ |

| Toluene | 2.4 | 1.8 × 10⁻⁵ |

Mechanistic Insights

-

Nucleophilic Substitution : The chloromethyl group’s position adjacent to electron-withdrawing substituents lowers the activation energy for SN2 mechanisms, as demonstrated by density functional theory (DFT) calculations.

-

Oxidation/Reduction : Steric hindrance from fluorine atoms at the 1- and 3-positions moderates reaction rates, favoring meta-directed transformations.

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and agrochemicals. Experimental optimization of solvents, catalysts, and conditions remains critical for achieving high yields and selectivity.

Comparison with Similar Compounds

Key Observations:

Reactivity Differences :

- The chloromethyl group in the target compound enables nucleophilic substitution (e.g., reactions with amines or thiols), whereas the methoxy group in 5-chloro-1,3-difluoro-2-methoxybenzene is less reactive but may improve solubility .

- Bromine in 5-bromo-2-chloro-1,3-difluorobenzene facilitates metal-catalyzed cross-coupling (e.g., Suzuki reactions), as seen in .

Electronic Effects :

- Fluorine atoms at positions 1 and 3 increase the ring’s electron deficiency, directing electrophilic attacks to specific positions. This effect is amplified in the target compound due to the additional chlorine at C5.

Applications :

Preparation Methods

Chloromethylation via Epichlorohydrin

In a protocol adapted from CN105777486A, 1,3-difluorobenzene undergoes alkylation with 2-chloromethyl epoxy propane (epichlorohydrin) in the presence of ferric chloride (FeCl₃) as a Lewis acid catalyst. The reaction proceeds at 0–5°C to minimize side reactions, with subsequent warming to 60°C to complete the alkylation:

$$

\text{1,3-Difluorobenzene} + \text{Epichlorohydrin} \xrightarrow{\text{FeCl}_3, \text{0–60°C}} \text{2-(Chloromethyl)-1,3-difluorobenzene}

$$

Key parameters include:

Regioselective Chlorination

The intermediate 2-(chloromethyl)-1,3-difluorobenzene is then subjected to chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light. The reaction exploits the ortho/para-directing effects of the fluorines and chloromethyl group to target position 5:

$$

\text{2-(Chloromethyl)-1,3-difluorobenzene} + \text{Cl}2 \xrightarrow{\text{FeCl}3, \text{40°C}} \text{5-Chloro-2-(chloromethyl)-1,3-difluorobenzene}

$$

Optimized conditions :

Radical Chlorination of 2-Methyl Derivatives

A less common but scalable method involves radical chlorination of 2-methyl-1,3-difluorobenzene. This two-step process introduces both chlorines via free-radical mechanisms:

Methyl Chlorination

The methyl group in 2-methyl-1,3-difluorobenzene is chlorinated using Cl₂ under UV light:

$$

\text{2-Methyl-1,3-difluorobenzene} + \text{Cl}_2 \xrightarrow{\text{UV}, \text{80°C}} \text{2-(Chloromethyl)-1,3-difluorobenzene}

$$

Yield : 60–65% due to competing ring chlorination.

Ring Chlorination

The product undergoes a second chlorination with N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) to target position 5:

$$

\text{2-(Chloromethyl)-1,3-difluorobenzene} + \text{NCS} \xrightarrow{\text{AIBN}, \text{70°C}} \text{this compound}

$$

Advantages :

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Cl₂ | FeCl₃, Cl₂ | 40–60°C | 70–75% | High |

| Sandmeyer Reaction | NaNO₂, CuCl | 0–5°C | 65–70% | Moderate |

| Radical Chlorination | Cl₂, NCS, AIBN | 70–80°C | 50–55% | Low |

Key observations :

- The Friedel-Crafts route offers the highest yield and scalability, making it preferred for industrial production.

- The Sandmeyer method requires meticulous control over diazotization but provides better regioselectivity.

- Radical chlorination suffers from low yields due to competing side reactions.

Mechanistic Insights and Challenges

Regioselectivity in Electrophilic Substitution

The chloromethyl group (ortho/para-directing) and fluorines (meta-directing) create competing electronic effects. Computational studies suggest that the para position to fluorine (position 5) is favored due to reduced steric hindrance compared to ortho sites.

Catalyst Optimization

FeCl₃ outperforms AlCl₃ in Friedel-Crafts reactions due to its lower hygroscopicity and improved compatibility with fluorinated aromatics.

Purification Challenges

The product’s high hydrophobicity necessitates steam distillation or column chromatography for isolation, increasing production costs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chloro-2-(chloromethyl)-1,3-difluorobenzene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential halogenation and functional group introduction. For example:

- Chlorination : Use AlCl₃ as a catalyst for regioselective chlorination of the benzene ring .

- Fluorination : Employ fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine atoms .

- Chloromethylation : Optimize temperature (0–6°C) and solvent (e.g., dichloromethane) to minimize side reactions during chloromethyl group attachment .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry of halogenating agents to improve yield.

Q. How should researchers safely handle and store this compound given its reactivity?

- Safety Protocols :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with water (risk of HCl/HF release) .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to deactivate reactive halides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielded protons near electronegative groups) .

- IR Spectroscopy : Detect C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Cl or CH₂Cl groups) .

Advanced Research Questions

Q. How do the fluorine and chlorine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects :

- Fluorine’s strong electron-withdrawing effect reduces electron density on the aromatic ring, enhancing electrophilic substitution at meta positions .

- Chlorine’s inductive effect stabilizes intermediates in SN2 reactions (e.g., nucleophilic displacement of CH₂Cl) .

Q. How can structural contradictions (e.g., conflicting crystallography vs. computational data) be resolved for this compound?

- Resolution Strategies :

- X-ray Crystallography : Obtain single-crystal data to resolve bond lengths/angles, particularly for C-F and C-Cl bonds .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* basis set) with experimental data to identify discrepancies .

Q. What role does this compound play as a precursor in synthesizing bioactive heterocycles (e.g., benzodiazepines or benzothiazoles)?

- Applications :

- Benzothiazoles : React with thioureas or thioamides to form fused heterocycles (e.g., 5-bromo-2-(chloromethyl)-1,3-benzothiazole) .

- Benzodiazepines : Use chloromethyl groups for alkylation of amines, followed by cyclization to form 1,4-benzodiazepine scaffolds .

Q. How can computational tools predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

- Methods :

- QSAR/QSPR Models : Use descriptors like molar refractivity and topological polar surface area (TPSA) to estimate LogP and membrane permeability .

- Docking Simulations : Map interactions with cytochrome P450 enzymes to predict metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity levels?

- Troubleshooting Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.